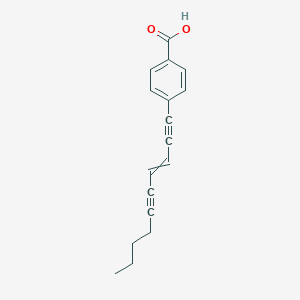

4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid

Description

Propriétés

Numéro CAS |

823228-27-9 |

|---|---|

Formule moléculaire |

C17H16O2 |

Poids moléculaire |

252.31 g/mol |

Nom IUPAC |

4-dec-3-en-1,5-diynylbenzoic acid |

InChI |

InChI=1S/C17H16O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3,(H,18,19) |

Clé InChI |

KAQNNHPVIIYKMH-UHFFFAOYSA-N |

SMILES canonique |

CCCCC#CC=CC#CC1=CC=C(C=C1)C(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid with two key analogs: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and benzothiazepin derivatives (from ).

Structural and Functional Differences

Q & A

Q. What are the common synthetic routes for preparing 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid, and what key reaction conditions influence yield?

The synthesis typically involves coupling reactions between benzoic acid derivatives and alkynyl precursors. Palladium-catalyzed Sonogashira or Cadiot-Chodkiewicz couplings are frequently employed to introduce the diyne moiety. Critical conditions include the use of anhydrous solvents (e.g., THF or DMF), inert atmospheres (N₂/Ar), and optimized stoichiometric ratios of catalysts (e.g., Pd(PPh₃)₄/CuI). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product in high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid?

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and alkyne signals (δ 2.5–3.5 ppm), with coupling constants confirming conjugation .

- IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can solubility challenges of 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid in aqueous buffers be addressed in experimental protocols?

Solubility can be enhanced using co-solvents like DMSO (10–20% v/v) or adjusting pH to deprotonate the carboxylic acid group (pH > pKa ~4.2). For biological assays, micellar encapsulation with surfactants (e.g., Tween-80) or liposomal formulations may improve bioavailability .

Advanced Research Questions

Q. How can reaction mechanisms involving the diyne moiety be elucidated to optimize synthetic pathways?

Mechanistic studies employ kinetic isotope effects (KIE) and computational modeling (DFT) to identify rate-limiting steps, such as oxidative addition in cross-coupling reactions. In situ monitoring via UV-Vis or Raman spectroscopy tracks intermediate formation. Optimizing ligand choice (e.g., bipyridyl vs. phosphine ligands) can enhance catalytic efficiency and reduce side reactions .

Q. What experimental strategies mitigate oxidative degradation of the diyne group during storage or biological assays?

- Storage : Use amber vials under inert gas (Ar) at –20°C to prevent photooxidation and radical-mediated degradation .

- Stabilizers : Add antioxidants (e.g., BHT or ascorbic acid) at 0.1–1.0 mM to quench reactive oxygen species .

- Real-Time Monitoring : LC-MS or HPLC-PDA tracks degradation products, enabling rapid protocol adjustments .

Q. How does 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid interact with biological targets, and what assays are used to evaluate its bioactivity?

The compound’s conjugated diyne and carboxylic acid groups facilitate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Assays include:

- Enzyme Inhibition : Fluorescence-based activity assays (IC₅₀ determination) .

- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .

- Molecular Docking : In silico simulations (AutoDock Vina) predict binding affinities to target proteins .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Contradictions often arise from variations in solvent purity, temperature, or measurement techniques (e.g., dynamic light scattering vs. nephelometry). Standardize protocols by:

- Reproducing Conditions : Use USP-grade solvents and controlled humidity chambers .

- Interlaboratory Validation : Collaborate to establish consensus data using harmonized methods .

Q. What analytical approaches resolve ambiguities in NMR assignments caused by overlapping signals?

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously .

- Variable Temperature NMR : Reduces signal overlap by altering spin-spin coupling at low/high temperatures .

Methodological Recommendations

Q. What steps ensure reproducibility in synthesizing 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid derivatives?

Q. How can researchers design dose-response studies to evaluate the compound’s therapeutic potential?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Statistical analysis (ANOVA, EC₅₀ curves) ensures robustness .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.